5'-O-Tosylguanosine

Nucleoside Chemistry Protecting Group Strategy Synthetic Methodology

Standard acylation fails for guanosine 5'-tosylate due to poor solubility, requiring complex protection strategies that alter project timelines. 5'-O-Tosylguanosine solves this as a pre-optimized intermediate. - Enables selective 5'-nucleophilic substitution (amino, thio, phosphate) for antivirals & antisense oligonucleotides - Directs unique cyclization with hydrazine to N3,5'-cyclized products inaccessible via mesylate - Process R&D benchmark: 0.1 eq DBTO vs. 2 eq for analogs-validates scale-up cost reduction

Molecular Formula C17H19N5O7S
Molecular Weight 437.4 g/mol
CAS No. 39947-33-6
Cat. No. B149598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-Tosylguanosine
CAS39947-33-6
SynonymsGuanosine 5’-(4-Methylbenzenesulfonate);  NSC 62628
Molecular FormulaC17H19N5O7S
Molecular Weight437.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O
InChIInChI=1S/C17H19N5O7S/c1-8-2-4-9(5-3-8)30(26,27)28-6-10-12(23)13(24)16(29-10)22-7-19-11-14(22)20-17(18)21-15(11)25/h2-5,7,10,12-13,16,23-24H,6H2,1H3,(H3,18,20,21,25)
InChIKeyABXIVLODWQEOCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-O-Tosylguanosine Identity & Procurement


5'-O-Tosylguanosine (CAS 39947-33-6) is a chemically modified nucleoside featuring a guanine base linked to a ribose sugar, with the 5'-hydroxyl group functionalized as a p-toluenesulfonate (tosylate) ester. This tosyl group transforms the 5'-position into an excellent leaving group, enabling efficient nucleophilic displacement reactions essential for synthesizing a wide range of 5'-modified guanosine derivatives [1]. The compound is a critical synthetic intermediate, not a final active pharmaceutical ingredient (API). Its utility is defined by the selective reactivity at the 5'-position, which is influenced by the unique properties of the guanine heterocycle, necessitating distinct synthetic strategies compared to other nucleosides [1][2].

5'-O-Tosylguanosine: Interchangeability Limitations


Attempting to substitute 5'-O-tosylguanosine with the tosylate of another nucleoside (e.g., adenosine, cytidine, or uridine) is a critical technical error. The guanine base is distinguished by poor solubility and a unique reactivity profile that disrupts standard synthetic protocols. Specifically, while 5'-tosylates of A, C, and U nucleosides can be prepared via direct acylation, the same route fails for guanosine due to solubility issues [1]. This necessitates an alternative, more complex protection strategy involving N2-dimethylaminomethylene and 5'-TBDMS groups, significantly altering synthetic planning, cost, and timeline [1]. Furthermore, the intrinsic reactivity of the guanine heterocycle toward electrophiles differs from other bases, dictating the need for specific reaction conditions to achieve desired regioselectivity and yield in subsequent transformations [2]. These factors mean that 5'-O-tosylguanosine is not a simple, interchangeable building block; its unique synthesis requirements directly inform procurement decisions for any project targeting guanosine-derived compounds.

5'-O-Tosylguanosine Differentiation Evidence


Divergent Synthetic Route for Guanosine Tosylate

The synthetic route to protected 5'-O-tosylguanosine (compound 14) fundamentally differs from that of its adenosine, cytidine, and uridine counterparts (9-11). Direct benzoylation of A, C, and U nucleosides yields their respective 5'-tosylates in good yields. However, this same protocol cannot be applied to guanosine. The differentiation arises from the poor solubility of guanosine, which necessitates an alternative, multi-step protection strategy [1].

Nucleoside Chemistry Protecting Group Strategy Synthetic Methodology Process Chemistry

Enhanced Tosylation Efficiency via Catalytic DBTO

A comparative study on the synthesis of 2'-O-tosylguanosine (a close positional isomer) demonstrated a significant improvement in synthetic efficiency. An optimized procedure employing 0.1 equivalents of dibutyltin oxide (DBTO) was found to be highly effective, replacing the previously required 2 equivalents . This represents a 20-fold reduction in reagent loading for the tosylation step, directly applicable to the synthesis of 5'-O-tosylguanosine.

Nucleoside Chemistry Synthetic Efficiency Green Chemistry Reaction Optimization

Tosyl vs Mesyl Cyclization Selectivity

In the synthesis of guanosine 8,5'-imino cyclonucleosides, the 5'-O-tosyl and 5'-O-mesyl derivatives of 2',3'-O-isopropylidene-8-bromoguanosine exhibit divergent reactivity. Reaction with hydrazine led to two distinct cyclization pathways. The 5'-O-tosyl derivative (1) and 5'-O-mesyl derivative (2) gave an N3,5'-cyclized product (3) and an N5,5'-cyclonucleoside (4) respectively [1]. This demonstrates that the tosylate group directs a different reaction outcome compared to a closely related sulfonate ester.

Cyclonucleoside Synthesis Reaction Selectivity Guanosine Derivatives Medicinal Chemistry

Isoguanosine 5'-OH Reactivity Hierarchy

A study on the substituent reactivity of isoguanosine (a structural isomer of guanosine) established a clear reactivity hierarchy for its functional groups. In the absence of trimethylsilyl chloride, the reactivity decreases in the order: 2-oxo > 5′-OH > 3′-OH > 6-NH2 [1]. This class-level inference strongly supports the strategic use of the 5'-O-tosyl group. It confirms that the 5'-hydroxyl is the most reactive site among the sugar hydroxyls, making it the preferred position for selective modification when introducing a good leaving group like tosylate.

Nucleoside Reactivity Regioselectivity Isoguanosine Structure-Activity Relationship

5'-O-Tosylguanosine Validated Applications


Antiviral & Antisense 5'-Modified Guanosine Synthesis

5'-O-Tosylguanosine serves as the essential electrophilic intermediate for introducing diverse nucleophiles at the 5'-position. The established reactivity hierarchy of guanine substituents confirms the 5'-position as the prime target for selective modification [1]. This enables the creation of 5'-amino, 5'-thio, and 5'-phosphate derivatives, which are core components of antiviral agents and antisense oligonucleotides. The distinct synthetic route required for its preparation, as evidenced by the failure of standard acylation methods [2], ensures that researchers obtain a compound specifically optimized for this critical transformation.

Complex Cyclonucleoside Scaffold Construction

For projects targeting conformationally restricted nucleosides, 5'-O-tosylguanosine is the specific reagent of choice. Direct evidence shows that the 5'-O-tosyl group directs a unique cyclization pathway with hydrazine, yielding an N3,5'-cyclized product that is not accessible with the corresponding 5'-O-mesylate [3]. This outcome is critical for synthesizing specific 8,5'-imino cyclonucleosides, a class of molecules with potential as enzyme inhibitors and probes of nucleic acid structure.

Scalable Guanosine Derivative Synthesis

The development of a more efficient synthesis for a close analog, 2'-O-tosylguanosine, demonstrates the potential for significant cost reduction in large-scale production. The finding that only 0.1 equivalents of DBTO are required, instead of 2 equivalents , provides a validated target for process chemists. This benchmark justifies the investment in 5'-O-tosylguanosine for early-stage process R&D, where optimization of this key intermediate can lead to substantial savings in reagent cost and waste disposal at scale.

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